2-Hydroxybenzenesulfonamide
Overview
Description
2-Hydroxybenzenesulfonamide, also known as benzenesulfonamide, 2-hydroxy-, is an organic compound with the molecular formula C6H7NO3S. It is a derivative of benzenesulfonamide where a hydroxyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in solution independently .
Mode of Action
This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between its negatively charged amino group and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule . The binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .
Biochemical Pathways
The binding of this compound to carbonic anhydrase affects the enzyme’s activity, thereby influencing the biochemical pathways in which carbonic anhydrase plays a role . These pathways include various physiological processes such as fluid secretion, respiration, and pH regulation.
Result of Action
The result of this compound’s action is the inhibition of carbonic anhydrase activity . By binding to the enzyme, it prevents the enzyme from catalyzing its normal reaction. This can have various downstream effects depending on the specific physiological context, potentially influencing processes such as fluid balance, respiration, and pH regulation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to interact with its target . Additionally, factors such as temperature and the presence of other molecules can potentially impact the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Hydroxybenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrases. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton. This compound binds to the active site of carbonic anhydrases, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This interaction inhibits the enzyme’s activity, affecting various physiological processes.
Cellular Effects
This compound influences cell function by inhibiting carbonic anhydrases, which are involved in numerous cellular processes. The inhibition of carbonic anhydrases by this compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, carbonic anhydrases play a role in maintaining pH balance within cells, and their inhibition can lead to altered cellular pH, affecting various metabolic processes . Additionally, the inhibition of carbonic anhydrases can impact the transport of bicarbonate and other ions across cell membranes, influencing cell signaling and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of carbonic anhydrases. The compound forms a coordination bond with the zinc ion in the enzyme’s active site, which is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide . This binding interaction inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and proton. The inhibition of carbonic anhydrases by this compound can lead to changes in gene expression and enzyme activity, affecting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that the inhibition of carbonic anhydrases by this compound can lead to changes in cellular pH and ion transport over time, affecting cellular metabolism and function . Additionally, the degradation of this compound can impact its effectiveness as an enzyme inhibitor.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrases without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including altered cellular pH, disrupted ion transport, and impaired cellular metabolism . Studies in animal models have shown that the compound’s inhibitory effects on carbonic anhydrases can lead to physiological changes, such as altered respiration and metabolic acidosis, at higher doses.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of carbonic anhydrases. The compound interacts with the zinc ion in the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate and proton . This inhibition affects various metabolic processes, including pH regulation, ion transport, and cellular respiration. Additionally, the compound’s interaction with carbonic anhydrases can impact the overall metabolic flux and levels of metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within cells . Additionally, the binding of this compound to carbonic anhydrases can influence its distribution within tissues, impacting its effectiveness as an enzyme inhibitor.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with carbonic anhydrases. The compound is localized to the enzyme’s active site, where it forms a coordination bond with the zinc ion . This localization affects the compound’s activity and function, as it inhibits the enzyme’s ability to convert carbon dioxide to bicarbonate and proton. Additionally, the subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzenesulfonamide can be synthesized through a three-step process starting from 2,4-dichlorophenol. The steps are as follows:
Chlorosulfonation: 2,4-Dichlorophenol is treated with chlorosulfonic acid to form 2,4-dichlorophenyl chlorosulfonate.
Amination: The chlorosulfonate is then reacted with ammonia to form 2,4-dichlorophenyl sulfonamide.
Dehalogenation: Finally, the dichlorophenyl sulfonamide undergoes dehalogenation to yield this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine or amines are used under basic conditions
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
2-Hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as an inhibitor in enzymatic studies, particularly with carbonic anhydrases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-Hydroxybenzenesulfonamide: Similar structure but with an additional hydroxyl group on the nitrogen atom, leading to different reactivity and binding properties.
Sulfonimidates: These compounds have a sulfur (VI) center and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness: 2-Hydroxybenzenesulfonamide is unique due to its hydroxyl group, which enhances its reactivity and binding affinity in various chemical and biological processes. This makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-hydroxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXDGMSQFFMNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348450 | |
Record name | 2-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-14-9 | |
Record name | 2-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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